2-Phenylpyridine-d9
Overview
Description
2-Phenylpyridine-d9 is a deuterium-labeled derivative of 2-Phenylpyridine, an organic compound with the formula C11H9N. The deuterium labeling involves replacing hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, including its role as a precursor in the synthesis of highly fluorescent metal complexes, which are valuable in various applications such as organic light-emitting diodes (OLEDs) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyridine-d9 typically involves the reaction of phenyl lithium with pyridine. The process begins with the preparation of phenyl lithium by reacting lithium with bromobenzene in dry ether. The phenyl lithium is then reacted with pyridine in dry toluene, followed by distillation and purification steps to obtain 2-Phenylpyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of deuterium gas or deuterated reagents is essential for the deuterium labeling process.
Chemical Reactions Analysis
2-Phenylpyridine-d9 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions of this compound can be catalyzed by metal complexes, leading to the formation of oxidized derivatives. Common reagents include palladium or copper catalysts.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound. These reactions often involve reagents like halogens or alkylating agents, leading to the formation of substituted phenylpyridine derivatives .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenylpyridine derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-Phenylpyridine-d9 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a precursor for the synthesis of fluorescent metal complexes, which are valuable in the development of OLEDs and other optoelectronic devices .
Biology: In biological research, deuterium-labeled compounds like this compound are used in metabolic studies to trace the pathways and interactions of molecules within biological systems .
Medicine: In medicinal chemistry, this compound is utilized in the development of new pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics .
Industry: Industrially, it is used in the production of advanced materials, including OLEDs and other electronic devices, due to its unique fluorescent properties .
Mechanism of Action
The mechanism of action of 2-Phenylpyridine-d9 involves its interaction with metal ions to form highly fluorescent complexes. These complexes exhibit unique photophysical properties, making them valuable in optoelectronic applications. The molecular targets and pathways involved include the coordination of the phenylpyridine ligand to metal centers, leading to the formation of stable and luminescent metal-ligand complexes .
Comparison with Similar Compounds
2-Phenylpyridine-d9 can be compared with other similar compounds, such as:
2-Phenylpyridine: The non-deuterated form, which shares similar chemical properties but lacks the deuterium labeling, making it less suitable for certain research applications .
2-Phenylpyridine Derivatives: Various derivatives of 2-Phenylpyridine, including those with different substituents on the phenyl or pyridine rings, exhibit different reactivity and applications .
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in tracing and studying molecular interactions and pathways .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHOUODWALEFC-LOIXRAQWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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